苯-1,2,3-三羧酸二水合物

描述

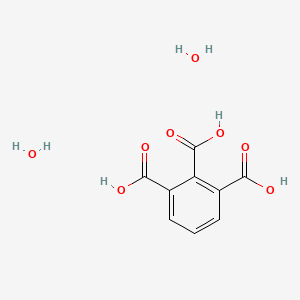

Benzene-1,2,3-tricarboxylic acid dihydrate is a useful research compound. Its molecular formula is C9H10O8 and its molecular weight is 246.17 g/mol. The purity is usually 95%.

The exact mass of the compound Benzene-1,2,3-tricarboxylic acid dihydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzene-1,2,3-tricarboxylic acid dihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene-1,2,3-tricarboxylic acid dihydrate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

金属有机骨架(MOFs)的合成

苯-1,2,3-三羧酸二水合物作为羧酸配体用于MOFs的合成。 这些框架由于其多孔性而具有广泛的应用,包括气体储存、分离和催化 .

发光纳米晶体

该化合物可用于合成具有白光发光的Ln 3+封装纳米晶体。 该特性对于开发新的照明系统和光学器件非常有价值 .

超分子发光金属凝胶

苯-1,2,3-三羧酸二水合物与Eu(III)或Tb(III)结合时,参与形成具有发光特性的稳定金属凝胶。 这些材料在用于器件制造的半导体材料中具有潜在的应用 .

先进材料表征

该化合物用于改性材料,如ZnO、Co3O4和CeO2。 这些改性材料通过傅里叶变换红外光谱 (FTIR) 等先进的分析技术进行表征,这对于材料科学研究至关重要 .

纳米结构材料

苯-1,2,3-三羧酸二水合物的衍生物已被用于生产纳米结构材料,如纳米台阶和纤维。 这些结构在纳米技术和材料科学领域具有潜在的应用 .

作用机制

Target of Action

Benzene-1,2,3-tricarboxylic acid dihydrate, also known as Hemimellitic acid, is an organic compound . .

Mode of Action

It is known that carboxylate ligands, such as those found in Benzene-1,2,3-tricarboxylic acid dihydrate, can interact with metal ions in the synthesis of a wide range of metal-organic frameworks (MOFs) .

Biochemical Pathways

It is known that carboxylate ligands can play a role in the synthesis of metal-organic frameworks (mofs), which have applications in various fields such as catalysis, gas storage, and drug delivery .

Action Environment

It is known that the compound is stable under normal storage conditions .

属性

IUPAC Name |

benzene-1,2,3-tricarboxylic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O6.2H2O/c10-7(11)4-2-1-3-5(8(12)13)6(4)9(14)15;;/h1-3H,(H,10,11)(H,12,13)(H,14,15);2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFUPKLOIWLIWTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)C(=O)O)C(=O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501018140 | |

| Record name | 1,2,3-Benzenetricarboxylic acid dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501018140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36362-97-7 | |

| Record name | 1,2,3-Benzenetricarboxylic acid dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501018140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-Benzenetricarboxylic acid hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What unique hydrogen bonding patterns are observed in the crystal structure of benzene-1,2,3-tricarboxylic acid dihydrate?

A1: [] The crystal structure of benzene-1,2,3-tricarboxylic acid dihydrate is characterized by a complex network of hydrogen bonds. The benzene-1,2,3-tricarboxylic acid molecules themselves interact through O–H···O hydrogen bonds, forming a three-dimensional network. Furthermore, water molecules within the crystal structure are involved in hydrogen bonding not only with the acid molecules but also with each other. This leads to the formation of a unique four-membered ring structure composed of water molecules around a center of symmetry. The study identifies five distinct types of hydrogen bonds based on the specific donor and acceptor groups involved. []

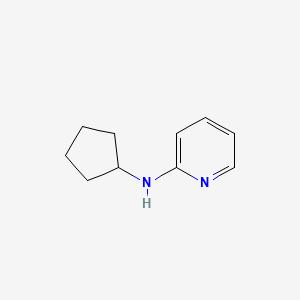

Q2: How does co-crystallization with 4,4'-bipyridine influence the structural arrangement of benzene-1,2,3-tricarboxylic acid?

A2: [] When co-crystallized with 4,4'-bipyridine, benzene-1,2,3-tricarboxylic acid molecules arrange themselves into one-dimensional zigzag chains held together by strong O–H···O hydrogen bonds. The 4,4'-bipyridine molecules act as 'arms' extending from these chains, interacting with the acid molecules through O–H···N hydrogen bonds. This results in a ladder-like motif. These ladder motifs further interact via weak C–H···O interactions, forming a three-dimensional pillar-layered architecture where the 4,4'-bipyridine molecules act as supporting rods. []

Q3: Does the formation of co-crystals with benzene-1,2,3-tricarboxylic acid always follow predictable hydrogen-bonding hierarchies?

A3: [] Interestingly, the co-crystallization of benzene-1,2,3-tricarboxylic acid with 4,4'-bipyridine reveals an exception to the commonly observed hierarchical rules of hydrogen bond formation in acid-base co-crystals. This highlights the complexity of supramolecular interactions and the need for detailed structural studies to fully understand these systems. []

Q4: Are there any analytical techniques that can be employed to further investigate the properties of benzene-1,2,3-tricarboxylic acid dihydrate and its co-crystals?

A4: [] While the provided research primarily focuses on X-ray diffraction for structural analysis, other techniques like infrared spectroscopy can provide valuable information about the various types of hydrogen bonds present in the crystal structure. Thermal analysis methods such as differential thermal analysis (DTA) and thermogravimetry (TG) can be used to study the dehydration process and thermal stability of the dihydrate form. [] Additionally, computational chemistry methods could be employed to model the interactions between benzene-1,2,3-tricarboxylic acid and various co-formers, further aiding in the understanding of co-crystal formation and properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(4-Hydroxymethyl-oxazol-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B1519863.png)